molecular formula C15H22BClO3 B3245433 3-Chloro-4-propoxyphenylboronic acid pinacol ester CAS No. 1688655-72-2

3-Chloro-4-propoxyphenylboronic acid pinacol ester

Cat. No.: B3245433
CAS No.: 1688655-72-2
M. Wt: 296.6 g/mol
InChI Key: GTQWKZLJPCZUCQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-propoxyphenylboronic acid pinacol ester typically involves the reaction of 3-chloro-4-propoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as toluene under reflux conditions . The resulting product is then purified through techniques such as flash column chromatography to obtain the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-propoxyphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This reaction involves the coupling of the boronic ester with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Chemistry: In organic chemistry, 3-Chloro-4-propoxyphenylboronic acid pinacol ester is widely used in the synthesis of complex molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the construction of biaryl structures, which are essential in the development of various chemical entities .

Biology and Medicine: The compound’s ability to form stable carbon-carbon bonds makes it useful in the synthesis of biologically active molecules, including potential drug candidates. It is also employed in the development of boron-containing compounds for applications in boron neutron capture therapy (BNCT), a targeted cancer treatment .

Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds is crucial for the development of high-performance materials .

Mechanism of Action

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 3-Chloro-4-propoxyphenylboronic acid pinacol ester offers unique reactivity due to the presence of the propoxy group, which can influence the electronic properties and steric hindrance of the molecule. This can result in different reaction outcomes and selectivities in cross-coupling reactions . Additionally, the presence of the chloro group can enhance the compound’s stability and reactivity in certain conditions .

Properties

IUPAC Name

2-(3-chloro-4-propoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BClO3/c1-6-9-18-13-8-7-11(10-12(13)17)16-19-14(2,3)15(4,5)20-16/h7-8,10H,6,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQWKZLJPCZUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OCCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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